Home > Products > Screening Compounds P1565 > N-(1,3-dioxoisoindolin-4-yl)-2,6-difluorobenzamide
N-(1,3-dioxoisoindolin-4-yl)-2,6-difluorobenzamide - 325977-17-1

N-(1,3-dioxoisoindolin-4-yl)-2,6-difluorobenzamide

Catalog Number: EVT-2824337
CAS Number: 325977-17-1
Molecular Formula: C15H8F2N2O3
Molecular Weight: 302.237
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purine-7(6H)-yl)-N'-(3-fluorobenzylidene)propanehydrazide

    Compound Description: This compound is a xanthine-based hydrazide-hydrazone derivative investigated for its enantiomeric separation using a chiral RP-HPLC method. [] The study successfully resolved its (R)- and (S)-enantiomers, highlighting the importance of chirality in drug development. []

[2-(2,3-dichloro-4-{2-[(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl]butanoyl}phenoxy)acetic acid]

    Compound Description: This compound is an unexpected reaction product identified in a compatibility study of etacrynic acid and theophylline. [] It forms through an aza-Michael addition between the two drugs, potentially impacting their efficacy and safety when administered together. []

Acefylline-Triazole Hybrids

    Compound Description: These compounds represent a class of novel acefylline derivatives synthesized and evaluated for their anticancer, hemolytic, and thrombolytic activities. [, ] Several derivatives exhibited promising anticancer activity against human liver carcinoma (Hep G2) and lung (A549) and breast (MCF-7) cancer cell lines, with some displaying lower IC50 values than the parent acefylline. [, ] These hybrids generally exhibited low hemolytic activity and moderate clot lysis activity. [, ]

1,2-bis-sulfonamide Derivatives

    Compound Description: These compounds are described in a patent focusing on their potential as chemokine receptor modulators. [] The patent details a vast array of substituents on the core 1,2-bis-sulfonamide scaffold, suggesting a broad exploration of structure-activity relationships. []

Overview

N-(1,3-dioxoisoindolin-4-yl)-2,6-difluorobenzamide is a synthetic compound that has garnered interest in various scientific fields due to its unique molecular structure and potential applications. This compound is classified as an amide, characterized by the presence of a carbonyl group (C=O) directly bonded to a nitrogen atom (N) which is further connected to aromatic systems.

Source

The compound can be sourced from various chemical suppliers and research institutions that specialize in organic synthesis. BenchChem and PubChem are notable databases where detailed information regarding the compound's properties, synthesis methods, and applications can be found .

Classification

N-(1,3-dioxoisoindolin-4-yl)-2,6-difluorobenzamide falls under the category of organic compounds, specifically within the subcategories of heterocyclic compounds and amides. Its structure features both aromatic and non-aromatic components, contributing to its chemical reactivity and potential biological activities.

Synthesis Analysis

Methods

The synthesis of N-(1,3-dioxoisoindolin-4-yl)-2,6-difluorobenzamide typically involves multi-step organic reactions. One common approach includes the condensation reaction between 2,6-difluorobenzoyl chloride and 1,3-dioxoisoindoline derivatives.

Technical Details:

  1. Reagents:
    • 2,6-difluorobenzoyl chloride
    • 1,3-dioxoisoindoline
    • Base (e.g., triethylamine)
    • Solvent (e.g., dichloromethane or dimethylformamide)
  2. Procedure:
    • The base is added to the solvent to deprotonate the 1,3-dioxoisoindoline.
    • The resulting anion reacts with 2,6-difluorobenzoyl chloride under controlled temperature conditions.
    • The reaction mixture is stirred for several hours until completion.
    • The product is purified using column chromatography.

The yield of this synthesis can vary based on reaction conditions but typically ranges from 60% to 80% .

Molecular Structure Analysis

Data

  • Molecular Formula: C14H10F2N2O2
  • Molecular Weight: 278.24 g/mol
  • InChI Key: UXPSYMGFXNQCRH-UHFFFAOYSA-N
  • Physical State: Typically appears as a solid at room temperature.
Chemical Reactions Analysis

Reactions

N-(1,3-dioxoisoindolin-4-yl)-2,6-difluorobenzamide can participate in various chemical reactions due to its functional groups:

  1. Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield corresponding carboxylic acid and amine.
  2. Substitution Reactions: The fluorine atoms on the aromatic ring can undergo nucleophilic substitution reactions.
  3. Condensation Reactions: It can react with other amines or alcohols to form more complex structures.

Technical Details:

  • Reaction conditions such as temperature and solvent choice significantly influence the reaction pathways and yields.
Mechanism of Action

Process

  1. Binding Affinity: The compound may exhibit high binding affinity towards certain receptors or enzymes due to its structural features.
  2. Biological Activity: Preliminary studies suggest potential anti-cancer or anti-inflammatory properties.
Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Approximately 125–127 °C
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dichloromethane but insoluble in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts with nucleophiles due to the electrophilic nature of the carbonyl group.
Applications

N-(1,3-dioxoisoindolin-4-yl)-2,6-difluorobenzamide has potential applications in various scientific fields:

  1. Pharmaceutical Research: Investigated for its potential therapeutic effects against cancer and inflammatory diseases.
  2. Chemical Biology: Used as a tool compound for studying enzyme inhibition mechanisms.
  3. Material Science: Explored for incorporation into polymers or coatings due to its unique chemical properties.

This compound represents a significant area of interest for ongoing research into new therapeutic agents and materials development.

Introduction to N-(1,3-Dioxoisoindolin-4-yl)-2,6-Difluorobenzamide

N-(1,3-Dioxoisoindolin-4-yl)-2,6-difluorobenzamide represents a strategically engineered hybrid molecule that integrates two pharmacologically significant motifs: the 1,3-dioxoisoindolin scaffold and the 2,6-difluorobenzamide unit. This molecular architecture positions it at the intersection of advanced heterocyclic chemistry and rational drug design. The compound exemplifies modern approaches to chemical entity development through the fusion of privileged substructures, each contributing distinct physicochemical and biointeractive properties. Its structural complexity offers rich opportunities for exploring structure-activity relationships in pharmaceutical contexts, particularly in oncology and infectious disease applications where both structural components have demonstrated relevance [2].

Historical Context and Nomenclature in Heterocyclic Chemistry

The systematic naming of N-(1,3-dioxoisoindolin-4-yl)-2,6-difluorobenzamide follows IUPAC conventions that precisely define its molecular architecture:

  • The "1,3-dioxoisoindolin-4-yl" component denotes a bicyclic system comprising a benzene ring fused to a five-membered dicarbonyl moiety, with substitution specified at the 4-position.
  • The "2,6-difluorobenzamide" segment indicates a meta-difluorinated benzoyl group attached via the carbonyl to the isoindoline nitrogen.

This nomenclature aligns with Hantzsch-Widman systemic rules for heterocyclic compounds [1] [4], where:

  • "Isoindoline" establishes the core bicyclic structure (benzene fused with pyrrolidine).
  • The "1,3-dione" suffix specifies carbonyl functions at positions 1 and 3.
  • Positional numbering (4-yl) indicates the attachment point on the isoindoline ring.

The 2,6-difluorobenzamide moiety employs substitutive nomenclature, with locants (2,6-) defining fluorine positions relative to the carboxamide linkage. Historically, isoindoline-1,3-diones emerged from 19th-century dye chemistry (notably perylene derivatives), while fluorinated benzamides gained prominence in late 20th-century medicinal chemistry due to enhanced bioavailability and target affinity [4] [8].

Table 1: Nomenclature Breakdown of Key Structural Components

Structural ElementNomenclature BasisHistorical Origin
1,3-Dioxoisoindolin-4-ylHantzsch-Widman fused ring systemPerylene dye chemistry (1880s)
2,6-DifluorobenzamideSubstitutive benzene derivativeFluoropharmaceutical era (post-1980s)
N-LinkageFunctional group ordering (amide)Rational drug hybridization (2000s)

Structural Significance of the 1,3-Dioxoisoindolin and Difluorobenzamide Moieties

1.3-Dioxoisoindolin Scaffold:

  • Electronic Profile: The cyclic imide exhibits strong electron-withdrawing character due to two adjacent carbonyl groups, creating an electron-deficient aromatic system. This promotes π-stacking interactions with biological targets and influences redox potential .
  • Geometric Constraints: X-ray analyses of analogous compounds reveal a nearly coplanar bicyclic system with carbonyl bond angles averaging 124°. The fused ring system imposes rotational restriction, enhancing binding selectivity .
  • Hydrogen-Bonding Capacity: The imide carbonyls serve as potent hydrogen-bond acceptors (PSA = ~68 Ų), while the N-H functions as a hydrogen-bond donor, enabling dual-point recognition in protein binding pockets [6].

2,6-Difluorobenzamide Unit:

  • Conformational Dynamics: Unlike planar benzamides, fluorine substitution induces a ~27° dihedral angle between the amide and aryl planes. This reduces conjugation and stabilizes a twisted conformation complementary to hydrophobic enzyme pockets [2].
  • Electrostatic Effects: Fluorine atoms exert -I effects (σ~0.46) that enhance amide hydrogen acidity (strengthening H-bond donation) while creating dipole moments (~1.41 D) favorable for cation-fluorine interactions [8] [9].
  • Steric and Hydrophobic Contributions: The ortho-fluorines create a steric shield around the amide bond, conferring metabolic resistance to amidases. Fluorine's high lipophilicity (π=+0.14) improves membrane permeability without significant hydrophobicity [2] [3].

Hybridization Effects:The conjugation of these motifs creates a bifunctional pharmacophore with complementary properties:

  • The isoindolinone anchors to polar regions via H-bonding.
  • The difluorobenzamide engages hydrophobic pockets through fluorine-specific interactions.Molecular modeling indicates the linker amide adopts a trans-conformation that projects the subsystems into divergent spatial quadrants, optimizing target engagement .

Table 2: Physicochemical Properties of Structural Components

Parameter1,3-Dioxoisoindolin Unit2,6-Difluorobenzamide UnitHybrid Compound
LogP (calc)0.850.581.43
PSA (Ų)46.243.189.3
Dipole Moment4.8 D3.2 D6.7 D
ConformationPlanarTwisted (~27°)Extended trans-amide
H-Bond Capacity2 acceptors, 1 donor1 acceptor, 1 donor3 acceptors, 2 donors

Role in Modern Medicinal Chemistry and Drug Discovery

FtsZ Protein Inhibition:The 2,6-difluorobenzamide moiety demonstrates potent allosteric inhibition of bacterial FtsZ protein, disrupting cell division. Key interactions include:

  • Hydrophobic contacts between 2-F/6-F and Val203/Val297/Asn263 residues.
  • H-bonding of the amide carbonyl with Val207/Leu209 backbones.Conformational studies confirm the non-planar geometry (induced by ortho-fluorines) reduces the energy penalty for binding by 1.98 kcal/mol versus non-fluorinated analogs [2]. Hybridization with isoindolinone may enhance penetration through Gram-positive bacterial membranes due to increased lipophilicity.

Store-Operated Calcium Channel (SOC) Modulation:Structurally related difluorobenzamides (e.g., MPT0M004) exhibit SOC inhibition (IC₅₀ = 0.24 μM) via STIM1-Orai1 disruption. The difluorobenzamide unit is essential for:

  • Blocking Orai1 channel pore through cation-π interactions with Arg91.
  • Maintaining metabolic stability (in vivo t₁/₂ = 24 h) [3].The isoindolinone component could potentially enhance anticancer effects by introducing redox-modulating capacity, as seen in analogous compounds .

Anticancer Applications:Derivatives containing 1,3-dioxoisoindoline show moderate to potent activity against cancer cell lines:

  • MCF-7 breast cancer: IC₅₀ ~12 μM (versus 28 μM for non-fluorinated analogs).
  • HCT116 colon cancer: IC₅₀ ~15 μM.Mechanistically, these compounds:
  • Induce apoptosis through ROS-mediated caspase activation.
  • Inhibit kinases (e.g., BRAF V600E) via isoindolinone interactions with the ATP pocket .Fluorination consistently enhances potency, with 2,6-difluoro analogs showing 2.3-4.1-fold improved activity over non-fluorinated versions in proliferation assays.

Chemical Biology Probes:This hybrid structure serves as a versatile scaffold for developing:

  • Fluorescent tags: Isoindolinone derivatives exhibit intrinsic fluorescence (λₑₘ = 450 nm).
  • Photoaffinity probes: Iodination at isoindolinone position 5 enables ¹²⁵I labeling.
  • PROTAC linkers: The amide bonds facilitate conjugation to E3 ligase ligands .

Table 3: Documented Bioactivities of Related Compounds

Biological TargetLead CompoundKey Structural FeaturesPotencyReference
FtsZ proteinDFMBA2,6-DifluorobenzamideS. aureus MIC = 1.2 μg/mL [2]
SOC channelsMPT0M0042,6-Difluorobenzamide-pyridineIC₅₀ = 0.24 μM [3]
Breast cancer (MCF-7)EVT-3064595Isoindolinone-oxadiazoleIC₅₀ = 12.4 μM
Kinase inhibitionVemurafenib analogIsoindolinoneBRAF V600E IC₅₀ = 48 nM

Properties

CAS Number

325977-17-1

Product Name

N-(1,3-dioxoisoindolin-4-yl)-2,6-difluorobenzamide

IUPAC Name

N-(1,3-dioxoisoindol-4-yl)-2,6-difluorobenzamide

Molecular Formula

C15H8F2N2O3

Molecular Weight

302.237

InChI

InChI=1S/C15H8F2N2O3/c16-8-4-2-5-9(17)12(8)15(22)18-10-6-1-3-7-11(10)14(21)19-13(7)20/h1-6H,(H,18,22)(H,19,20,21)

InChI Key

ZVSPHNBLQKFSBE-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)NC(=O)C3=C(C=CC=C3F)F)C(=O)NC2=O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.